

Structure and spectral data of Ethyl 5-nitro-nicotinate

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Compound of Interest

Compound Name: *Ethyl 5-nitro-nicotinate*

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An In-Depth Technical Guide to the Structure and Spectral Data of **Ethyl 5-nitro-nicotinate**

This technical guide provides a comprehensive overview of the structural and spectral characteristics of **Ethyl 5-nitro-nicotinate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimentally verified spectra for this specific compound are not widely available in public databases, this guide presents a detailed set of predicted data based on established spectroscopic principles and data from analogous compounds.

Chemical Structure and Properties

Ethyl 5-nitro-nicotinate is a derivative of nicotinic acid, featuring an ethyl ester at the 3-position and a nitro group at the 5-position of the pyridine ring. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Table 1: Chemical Identity and Properties of **Ethyl 5-nitro-nicotinate**

Property	Value	Source
IUPAC Name	Ethyl 5-nitropyridine-3-carboxylate	N/A
CAS Number	1462-89-1	[1]
Molecular Formula	C ₈ H ₈ N ₂ O ₄	[1]
Molecular Weight	196.16 g/mol	[1]
SMILES Code	O=C(OCC)C1=CN=CC([N+](=O)[O-])=C1	[1]

Predicted Spectral Data

The following sections provide predicted spectral data for **Ethyl 5-nitro-nicotinate**. These predictions are derived from the analysis of its functional groups and comparison with spectral data of structurally related compounds, such as Ethyl nicotinate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals for the aromatic protons of the pyridine ring and two signals for the ethyl ester group. The strong electron-withdrawing effect of the nitro group at the C5 position is expected to significantly deshield the adjacent protons at C4 and C6, shifting them downfield. The proton at C2 would also be shifted downfield relative to unsubstituted Ethyl nicotinate.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~9.5 - 9.7	s (singlet)	1H	H-2	The proton at C2 is adjacent to the ring nitrogen and is expected to be the most downfield aromatic proton.
~9.3 - 9.5	s (singlet)	1H	H-6	This proton is ortho to the nitro group, leading to significant deshielding and a substantial downfield shift.
~8.8 - 9.0	s (singlet)	1H	H-4	This proton is also ortho to the nitro group and is expected to be strongly deshielded.
~4.45	q (quartet)	2H	-OCH ₂ CH ₃	Typical chemical shift for a methylene group in an ethyl ester, split into a quartet by the adjacent methyl group.
~1.42	t (triplet)	3H	-OCH ₂ CH ₃	Typical chemical shift for a methyl group in an ethyl ester, split into a triplet by the

adjacent
methylene group.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to or near the electronegative nitro group and the ester group will be shifted downfield.

Table 3: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment	Rationale
~163 - 165	C=O (Ester)	The carbonyl carbon of the ester group is typically found in this downfield region.[2][3]
~155 - 157	C-6	This carbon is adjacent to the ring nitrogen and influenced by the ortho nitro group, causing a downfield shift.[2]
~150 - 152	C-2	The carbon at C2 is adjacent to the ring nitrogen, resulting in a significant downfield shift.[2]
~148 - 150	C-5	The carbon directly attached to the nitro group is expected to be strongly deshielded.[2]
~135 - 137	C-4	This carbon is ortho to the nitro group, leading to a downfield shift.[2]
~128 - 130	C-3	The carbon bearing the ester group.
~62 - 64	-OCH ₂ CH ₃	The methylene carbon of the ethyl ester.[3]
~13 - 15	-OCH ₂ CH ₃	The terminal methyl carbon of the ethyl ester.[3]

Predicted FT-IR Spectral Data

The infrared spectrum will be dominated by absorptions corresponding to the nitro group, the ester carbonyl, and the aromatic ring.

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3100 - 3000	Medium	Aromatic C-H Stretch	Characteristic stretching vibrations for C-H bonds on the pyridine ring.[4]
~3000 - 2850	Medium	Aliphatic C-H Stretch	Characteristic stretching vibrations for C-H bonds of the ethyl group.[4]
~1720 - 1740	Strong	C=O Stretch (Ester)	Strong absorption due to the carbonyl group of the ethyl ester.[4]
~1580 - 1610	Medium	C=C & C=N Ring Stretch	Vibrations associated with the aromatic pyridine ring.[4]
~1520 - 1560	Strong	Asymmetric NO ₂ Stretch	A very strong and characteristic absorption for the nitro group.[5]
~1340 - 1360	Strong	Symmetric NO ₂ Stretch	Another very strong and characteristic absorption for the nitro group.[5]
~1250 - 1300	Strong	C-O Stretch (Ester)	Characteristic stretching of the ester C-O bond.

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, **Ethyl 5-nitro-nicotinate** is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

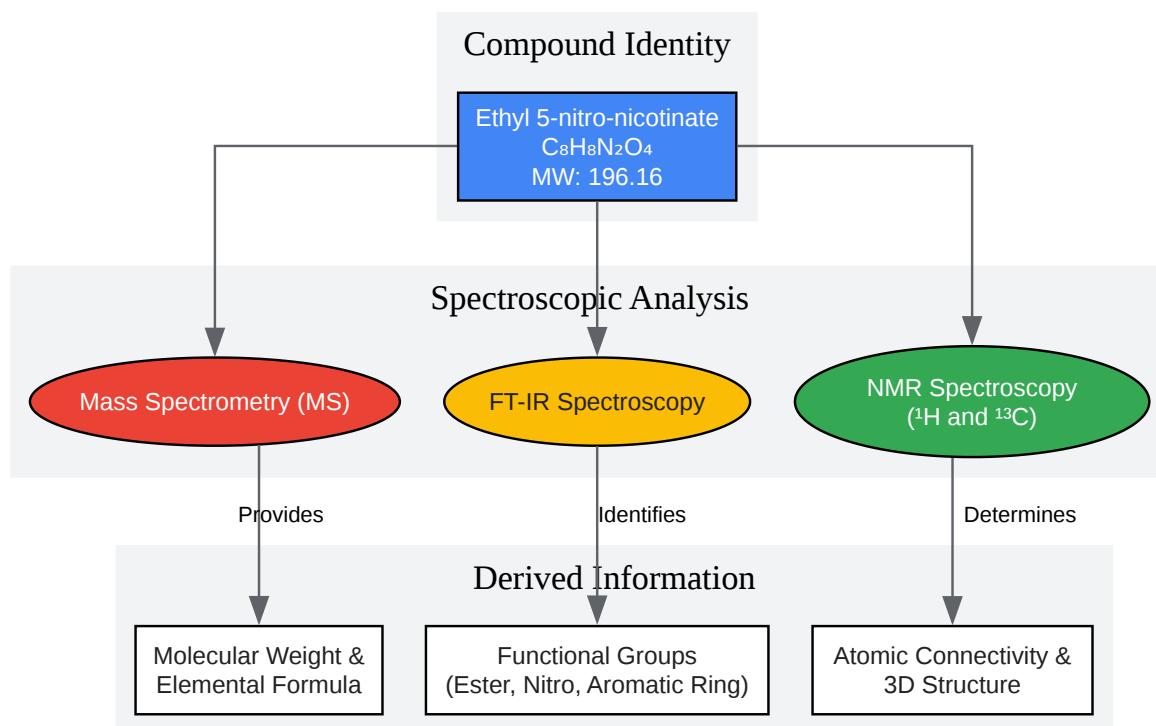
Table 5: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

m/z Value	Proposed Fragment Ion	Proposed Loss	Rationale
196	$[\text{C}_8\text{H}_8\text{N}_2\text{O}_4]^+$	M^+ (Molecular Ion)	The intact molecule with one electron removed.
167	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of ethyl radical	Cleavage of the ethyl group from the ester.
151	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$	Loss of ethoxy radical	Alpha-cleavage at the ester group, losing the $-\text{OEt}$ radical, is a common fragmentation pathway for ethyl esters. ^[6]
150	$[\text{M} - \text{NO}_2]^+$	Loss of nitro group	Fragmentation involving the loss of the nitro group (NO_2) is a characteristic pathway for nitroaromatic compounds. ^[7]
122	$[\text{M} - \text{NO}_2 - \text{CO}]^+$	Loss of NO_2 and CO	Subsequent loss of carbon monoxide from the $[\text{M} - \text{NO}_2]^+$ ion. ^[7]
105	$[\text{C}_6\text{H}_4\text{NO}]^+$	Loss of NO_2 and $\text{C}_2\text{H}_3\text{O}$	Further fragmentation of the pyridine ring structure.

Characterization Workflow

The structural elucidation of **Ethyl 5-nitro-nicotinate** relies on a combination of spectroscopic techniques. The logical workflow involves confirming the molecular weight and formula by mass

spectrometry, identifying functional groups using FT-IR, and finally, assembling the precise atomic connectivity using ^1H and ^{13}C NMR.



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Caption: Workflow for the structural elucidation of **Ethyl 5-nitro-nicotinate**.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described in this guide. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 5-nitro-nicotinate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on sample solubility and to avoid overlapping signals.[8]
- Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Use a high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher. Tune and shim the instrument's magnetic field to ensure homogeneity.[8]
- ¹H NMR Acquisition:
 - Pulse Sequence: Use a standard single-pulse experiment.
 - Scans: Acquire 8 to 16 scans for a sample of moderate concentration.
 - Relaxation Delay: A delay of 1-5 seconds between scans is recommended.[8]
- ¹³C NMR Acquisition:
 - Pulse Program: Use a standard proton-decoupled experiment (e.g., zgpg30).[2]
 - Scans: Acquire 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.[2]
 - Relaxation Delay: Use a delay of 2-5 seconds to ensure full relaxation, especially for quaternary carbons.[2]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid): If the sample is a solid, mix a small amount (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, use an instrument

with an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

- **Background Spectrum:** Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrument-related absorptions.
- **Sample Spectrum:** Place the sample pellet or position the ATR anvil onto the sample. Acquire the spectrum, typically over a range of 4000 to 400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile and thermally stable compound like an ethyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 μL) into the GC system.
- **GC Separation:** Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program to separate the analyte from any impurities. A typical program might start at 50°C and ramp to 280°C.[7]
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. For structural elucidation and library matching, Electron Ionization (EI) at a standard energy of 70 eV is used.[7]
- **Mass Analysis:** The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

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